molecular formula C12H20N2O2 B2987321 Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate CAS No. 2416234-10-9

Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate

Numéro de catalogue: B2987321
Numéro CAS: 2416234-10-9
Poids moléculaire: 224.304
Clé InChI: HODQVQIQENBPFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

"Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate" is a structurally complex molecule featuring:

  • A 2,3-diazabicyclo[2.2.1]heptane core, a rigid bicyclic system with two nitrogen atoms at positions 2 and 3 .
  • A spiro-cyclopropane fused at position 7 of the bicycloheptane, introducing steric strain and conformational rigidity.
  • A tert-butyl carboxylate group at position 2, enhancing solubility in organic solvents and acting as a protective group for synthetic intermediates.

This compound’s unique spiro architecture and functional groups make it relevant for applications in medicinal chemistry (e.g., nicotinic receptor modulation) and materials science .

Propriétés

IUPAC Name

tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-9-5-4-8(13-14)12(9)6-7-12/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODQVQIQENBPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C23CC3)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analog: 2,3-Diazabicyclo[2.2.1]heptane (CAS: 279-31-2)

Property Target Compound 2,3-Diazabicyclo[2.2.1]heptane
Molecular Formula Likely C₁₃H₂₁N₂O₂ (estimated) C₅H₁₀N₂
Molecular Weight ~275.3 g/mol (estimated) 98.15 g/mol
Polar Surface Area (PSA) Higher (due to carboxylate group) 24.06 Ų
LogP Increased (tert-butyl hydrophobicity) 0.67
Key Features Spiro cyclopropane, ester group Simple diazabicyclic core

Functional Implications :

  • The tert-butyl carboxylate improves solubility and serves as a synthetic handle, unlike the unsubstituted diazabicycloheptane .

Comparison with Diazabicycloheptane Derivatives

Example 1: tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ()
Property Target Compound 2,5-Diazabicycloheptane Derivative
Nitrogen Positions 2,3-positions 2,5-positions
Stereochemistry Spiro fusion at position 7 Free amine with defined stereocenters
Molecular Weight ~275.3 g/mol 289.4 g/mol (free amine)
Biological Activity Undocumented (predicted) α4β2-nAChR partial agonist

Key Differences :

  • The 2,3-diaza configuration in the target compound may alter basicity and hydrogen-bonding capacity compared to 2,5-diaza analogs.
Example 2: tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ()
Property Target Compound Nitro-Pyridyl Derivative
Substituents Spiro cyclopropane 6-Nitro-pyridyl group at position 5
1H NMR Shifts Not available δ 1.33 (tert-butyl), δ 8.05–8.16 (pyridyl)
Applications Undocumented Intermediate for nicotinic ligands

Comparison with Non-Diaza Bicycloheptane Analogs

Example: Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one (CID 14947932)
Property Target Compound Spiro-Ketone Analog
Core Structure Diazabicycloheptane + cyclopropane Bicycloheptane + cyclopropane + ketone
Molecular Formula C₁₃H₂₁N₂O₂ C₉H₁₂O
Functional Groups Carboxylate, diaza Ketone, hydrocarbon
Applications Medicinal chemistry (predicted) Structural studies, materials science

Functional Insights :

  • The ketone group in the analog enables hydrogen bonding , whereas the target’s carboxylate offers anionic character for salt formation or solubility modulation .

Table 1: Key Physicochemical Properties of Comparable Compounds

Compound Molecular Weight (g/mol) PSA (Ų) LogP Key Functional Groups
Target Compound ~275.3 ~60 ~2.5 Spiro cyclopropane, carboxylate
2,3-Diazabicyclo[2.2.1]heptane 98.15 24.06 0.67 Bicyclic diaza core
tert-Butyl 6-hydroxy-2-azabicycloheptane 229.3 (estimated) ~50 ~1.8 Hydroxy, carboxylate
Spiro-ketone (CID 14947932) 136.19 17.07 1.2 Ketone, cyclopropane

Q & A

Q. What are the key safety considerations when handling tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate in laboratory settings?

  • Methodological Answer : Due to its bicyclic and spirocyclic structure, the compound may exhibit reactivity under heat, moisture, or oxygen. Key precautions include:
  • Storage : Keep in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent decomposition .
  • Handling : Use spark-free tools, anti-static equipment, and personal protective gear (nitrile gloves, goggles) to avoid ignition or skin contact .
  • Waste Disposal : Follow institutional guidelines for organic azides or diazabicyclo derivatives, as improper disposal risks environmental contamination (H410 hazard) .

Q. How can the compound’s structure be confirmed using spectroscopic and computational methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for spirocyclic and bicyclo[2.2.1]heptane signals. The tert-butyl group shows a singlet at ~1.4 ppm, while the cyclopropane protons appear as distinct multiplets (δ 0.8–1.2 ppm) .
  • X-ray Crystallography : Resolve the spiro junction and cyclopropane geometry to confirm stereochemistry .
  • DFT Calculations : Optimize the structure using B3LYP/6-31G(d) to validate bond angles and strain energy in the bicyclo[2.2.1] framework .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer :
  • Spiroannulation : React tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate with cyclopropane precursors (e.g., diaziridines) under Rh-catalyzed conditions .
  • Photolysis : Irradiate 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives to generate strained intermediates for cyclopropane ring formation .
  • Protection Strategies : Use Boc (tert-butyloxycarbonyl) groups to stabilize reactive amines during multi-step syntheses .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in asymmetric catalysis?

  • Methodological Answer : The spirocyclic structure imposes rigidity, enhancing enantioselectivity in organocatalytic reactions. For example:
  • Biginelli Reaction : The bicyclo[2.2.1]heptane core stabilizes transition states via non-covalent interactions (e.g., H-bonding), achieving up to 46% enantiomeric excess (ee) in dihydropyrimidinone synthesis .
  • Carbonylation : Rhodium-catalyzed desymmetrization of meso-alkenes leverages the compound’s steric bulk to control regioselectivity .

Q. What computational methods are suitable for analyzing its thermal decomposition pathways?

  • Methodological Answer :
  • Transition State Analysis : Use Gaussian 16 with M06-2X/cc-pVTZ to model retro-Diels-Alder or cyclopropane ring-opening pathways .
  • Kinetic Studies : Monitor decomposition via TGA-DSC under nitrogen, correlating activation energy (EaE_a) with DFT-predicted bond dissociation energies (BDEs) .
  • Contradictions : Experimental EaE_a values may deviate from computational predictions due to solvent effects or impurities .

Q. How can structural modifications improve its efficacy in drug discovery applications?

  • Methodological Answer :
  • Derivatization : Introduce fluorinated or boronate groups at the cyclopropane or bicyclo positions to enhance bioavailability .
  • SAR Studies : Replace the tert-butyl group with alternative esters (e.g., methyl, benzyl) to optimize logP and membrane permeability .
  • Contradictions : Bulkier substituents may improve target binding but reduce solubility, requiring trade-offs in lead optimization .

Data Contradictions and Resolution

Q. Why do enantioselectivity outcomes vary across similar catalytic systems?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst Loading : Lower catalyst concentrations (e.g., 5 mol% vs. 10 mol%) reduce steric guidance, decreasing ee by 10–15% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, improving selectivity compared to non-polar media .
  • Resolution : Use chiral HPLC (e.g., Daicel Chiralpak IA) to isolate enantiomers and validate mechanistic hypotheses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.